molecular formula C10H10N4NaO2S B000164 Sulfadiazine sodium CAS No. 547-32-0

Sulfadiazine sodium

Cat. No.: B000164
CAS No.: 547-32-0
M. Wt: 273.27 g/mol
InChI Key: RKISJHYCSQKDTK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfadiazine sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound disrupts this pathway, leading to a deficiency in folic acid. Since folic acid is necessary for the synthesis of nucleic acids and proteins, its deficiency impairs bacterial growth and proliferation .

Pharmacokinetics

They are known to bind to plasma proteins and are metabolized in the liver . The metabolites and unchanged drug are primarily excreted in the urine .

Result of Action

The molecular effect of this compound’s action is the inhibition of folic acid synthesis, which leads to a deficiency in folic acid within the bacterial cell . On a cellular level, this results in impaired synthesis of nucleic acids and proteins, leading to inhibited bacterial growth and proliferation .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of organic matter, such as humic acid, in the soil can affect the sorption and transport of sulfadiazine, thereby influencing its environmental fate and eco-toxicity . Furthermore, the pH and ionic strength of the solution can affect the sorption of sulfadiazine on humic acid . These factors can potentially influence the efficacy and stability of this compound in the environment .

Biochemical Analysis

Biochemical Properties

Sulfadiazine sodium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms inclusion compounds with β-cyclodextrin and its derivatives . These interactions have been confirmed through isothermal titration calorimetry and nuclear magnetic resonance experiments .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, the inclusion compounds of this compound with β-cyclodextrin and its derivatives have shown increased efficiency against Staphylococcus aureus and Pseudomonas aeruginosa compared to the free this compound molecule .

Chemical Reactions Analysis

Types of Reactions

Sulfadiazine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different pharmacological properties .

Biological Activity

Sulfadiazine sodium, a sulfonamide antibiotic, has garnered significant attention due to its diverse biological activities and applications in medical treatments. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic uses, and recent research findings.

This compound is characterized by its sulfonamide group, which plays a crucial role in its antibacterial activity. The compound inhibits bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis. This mechanism is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroic acid, a precursor in folate synthesis.

Therapeutic Applications

This compound is primarily used for treating various infections and conditions, including:

  • Urinary Tract Infections (UTIs) : It effectively combats bacterial infections in the urinary system.
  • Toxoplasmosis : It is often used in combination with pyrimethamine to treat this parasitic infection.
  • Malaria : Sulfadiazine has been utilized as part of combination therapies for malaria treatment.
  • Burn Wound Management : Silver sulfadiazine cream is widely used for preventing infections in burn wounds.

Recent Research Findings

Recent studies have explored the efficacy and potential of this compound and its derivatives. Below are key findings from various research articles:

  • Antiproliferative Activity : A study synthesized new sulfadiazine derivatives that exhibited potent antiproliferative effects against cancer cell lines (A431, A549, H1975). The most effective compounds demonstrated IC50 values ranging from 2.31 to 7.56 μM, significantly lower than those of known EGFR inhibitors like erlotinib and gefitinib .
  • Urinary Excretion Studies : Research on the urinary excretion patterns of sulfadiazine indicated that factors such as urine pH significantly influence drug output. Increased urine pH led to enhanced excretion rates, highlighting the importance of hydration and urine alkalinity in optimizing drug elimination .
  • Comparative Efficacy in Wound Care : A clinical trial compared silver sulfadiazine with povidone-iodine and saline in treating pressure ulcers. The results showed that silver sulfadiazine cream reduced bacterial counts to acceptable levels more effectively than the other treatments, indicating its superior antimicrobial properties .

Table 1: Antiproliferative Activity of Sulfadiazine Derivatives

CompoundCell LineIC50 Value (μM)
8A4312.31
12A5495.67
14H19757.56

Table 2: Effects of Urinary pH on Sulfadiazine Excretion

Urinary pHAverage Sulfadiazine Excretion (mg/hr)
<6200
7340
>8516

Case Studies

  • Case Study on Toxoplasmosis Treatment : In a clinical setting, sulfadiazine was administered alongside pyrimethamine to patients diagnosed with toxoplasmosis. The combination therapy resulted in significant improvements in patient symptoms and reductions in parasitic load.
  • Burn Wound Management : A cohort study involving patients with severe burns treated with silver sulfadiazine showed a marked decrease in infection rates and improved healing times compared to traditional methods.

Properties

CAS No.

547-32-0

Molecular Formula

C10H10N4NaO2S

Molecular Weight

273.27 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide

InChI

InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14);

InChI Key

RKISJHYCSQKDTK-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]

Key on ui other cas no.

547-32-0

Pictograms

Irritant; Health Hazard

Synonyms

ulfadiazin-natrium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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